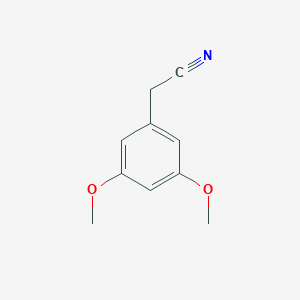![molecular formula C10H13ClO3 B135071 4-(2-Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one CAS No. 142183-74-2](/img/structure/B135071.png)
4-(2-Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloroacetyl)-1-oxaspiro[44]nonan-2-one is a spirocyclic compound characterized by a unique structure that includes a spiro-fused oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one typically involves the reaction of a suitable precursor with chloroacetyl chloride under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a base, such as sodium hydroxide, to form the spirocyclic structure. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further improve the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Cycloaddition Reactions: The spirocyclic structure can participate in [3+2] cycloaddition reactions with nitrile imines, leading to the formation of spiroheterocycles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as triethylamine, at room temperature.
Cycloaddition Reactions: Nitrile imines generated in situ from hydrazonyl chlorides are used as reagents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Derivatives with various functional groups replacing the chloroacetyl group.
Cycloaddition Reactions: Spiroheterocycles with enhanced biological activity.
Oxidation and Reduction: Oxidized or reduced forms of the original compound with altered chemical properties.
Scientific Research Applications
4-(2-Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex spirocyclic compounds and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thia-tetraazaspiro[4.4]nonenones: These compounds share a similar spirocyclic structure but contain sulfur atoms in their framework.
Thioxo-tetraazaspiro[4.4]nonenones: Similar to thia-tetraazaspiro[4.4]nonenones but with additional oxygen atoms.
1,6-Dioxaspiro[4.4]nonane: A related spirocyclic compound with two oxygen atoms in the ring.
Uniqueness
4-(2-Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one is unique due to its chloroacetyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .
Properties
CAS No. |
142183-74-2 |
|---|---|
Molecular Formula |
C10H13ClO3 |
Molecular Weight |
216.66 g/mol |
IUPAC Name |
4-(2-chloroacetyl)-1-oxaspiro[4.4]nonan-2-one |
InChI |
InChI=1S/C10H13ClO3/c11-6-8(12)7-5-9(13)14-10(7)3-1-2-4-10/h7H,1-6H2 |
InChI Key |
SRHFHLQXMPGZFX-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)C(CC(=O)O2)C(=O)CCl |
Canonical SMILES |
C1CCC2(C1)C(CC(=O)O2)C(=O)CCl |
Synonyms |
1-Oxaspiro[4.4]nonan-2-one, 4-(chloroacetyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


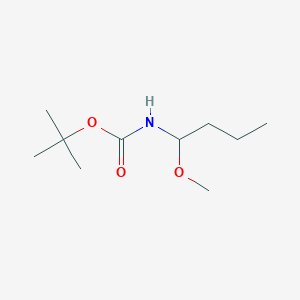
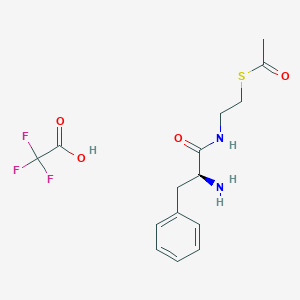

![1-{4-[(Pyridin-2-yl)methyl]morpholin-2-yl}methanamine](/img/structure/B135000.png)
![(3R,7S,10R,11R)-10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,11-diethyl-7-methyl-azacyclotetradecan-2-one](/img/structure/B135002.png)
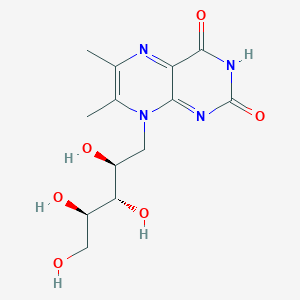
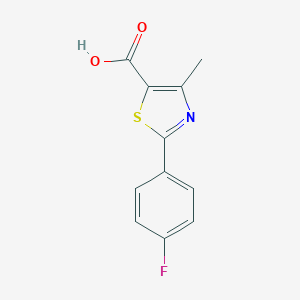
![6-Methylbenz[a]anthracene](/img/structure/B135010.png)
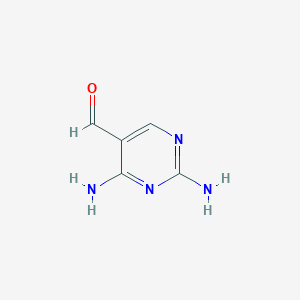
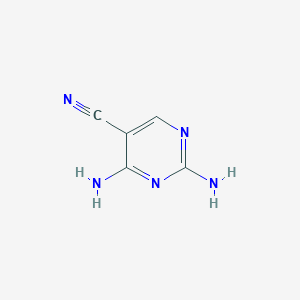
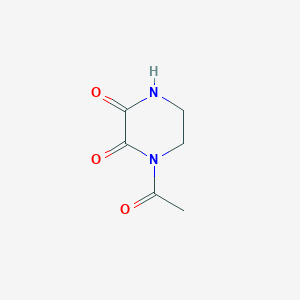
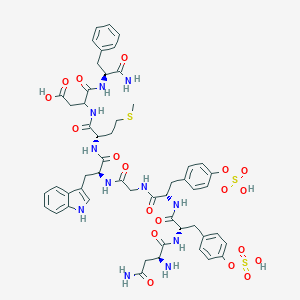
![2-(4-Ethylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B135021.png)
